molecular formula C21H19N5O2 B2631671 N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-05-2

N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2631671
CAS No.: 852440-05-2
M. Wt: 373.416
InChI Key: FREZRASXXSRHSY-UHFFFAOYSA-N
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Description

Structural Features and IUPAC Nomenclature

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • A 2,4-dimethylphenyl group at position 1 of the pyrazole ring.
  • A 4-oxo group at position 4 of the pyrimidine ring.
  • An N-(2,4-dimethylphenyl)acetamide moiety at position 5.

The IUPAC name derives from these substituents:
This compound.
This nomenclature aligns with similar pyrazolopyrimidine derivatives documented in PubChem (e.g., CID 18572465, CID 18572464).

Structural Component Position Functional Role
Pyrazolo[3,4-d]pyrimidine Core Provides aromaticity and planar geometry
4-Oxo group 4 Enhances hydrogen-bonding capacity
2,4-Dimethylphenyl 1 Modulates lipophilicity and steric bulk
N-(2,4-dimethylphenyl)acetamide 5 Introduces amide linkage for solubility

Historical Context in Heterocyclic Chemistry

Pyrazolo[3,4-d]pyrimidines emerged as a focus of heterocyclic chemistry in the early 21st century due to their structural similarity to purine bases. Early synthetic routes, such as the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-ketoesters (reported in 2011), laid the groundwork for derivatization. The introduction of acetamide side chains, as seen in this compound, became prevalent after 2013, when structure–activity relationship (SAR) studies demonstrated enhanced kinase inhibition in analogues like 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea. Modifications at position 5, including acetamide appendages, were later optimized to improve pharmacokinetic properties.

Significance of Pyrazolopyrimidine-Acetamide Hybrid Architectures

The fusion of pyrazolopyrimidine cores with acetamide functionalities creates multifunctional scaffolds with dual pharmacological effects:

  • Heterocyclic Core : The pyrazolo[3,4-d]pyrimidine system mimics adenosine, enabling interactions with ATP-binding pockets in kinases.
  • Acetamide Side Chain : The N-arylacetamide group introduces hydrogen-bond donors/acceptors, enhancing target selectivity. For example, compound 33 from a 2013 study (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) achieved complete tumor regression in xenograft models via FLT3 and VEGFR2 inhibition.
Hybrid Feature Biological Impact Example from Literature
Pyrazolopyrimidine core Kinase inhibition (e.g., FLT3, VEGFR2) 10 mg/kg dose of compound 33
Acetamide substitution Improved solubility and protein binding TSPO ligands with logP < 3

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-9-18(15(2)10-14)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZRASXXSRHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.37 g/mol
  • Structural Features :
    • A pyrazolo[3,4-d]pyrimidine core.
    • An acetamide functional group.
    • A dimethylphenyl substituent.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein Kinases : These compounds often target specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Preliminary studies suggest potential antifungal and antibacterial activities, possibly through interference with microbial metabolism.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Tested Against IC50/EC50 Values Reference
AnticancerMCF-7 (breast cancer)0.39 μM
AntimicrobialVarious bacterial strainsNot specified
AntifungalFungal strainsNot specified

Case Study 1: Anticancer Efficacy

A study conducted by Fayad et al. (2019) screened a library of compounds against multicellular spheroids to identify potential anticancer agents. This compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.39 μM, indicating its potential as an effective anticancer agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound inhibits the polo-like kinase 1 (Plk1), a critical regulator in cell division and proliferation. By targeting Plk1's polo-box domain (PBD), the compound disrupts its function in cancer cells while minimizing cytotoxic effects on normal cells .

Scientific Research Applications

Reaction Conditions

Optimal conditions are crucial for maximizing yield and purity. Common reagents include:

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide.
  • Reducing agents : Sodium borohydride, lithium aluminum hydride.

Chemistry

In synthetic chemistry, N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide serves as a building block for the development of more complex molecules. Its unique structure allows chemists to explore new pathways for synthesis and functionalization.

Biology

The compound has been studied for its potential biological activities:

  • Anti-inflammatory Activity : Exhibits significant inhibition of cyclooxygenase (COX) enzymes. For example, IC50 values for related compounds range from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Activity TypeObservations
Anti-inflammatoryIC50 values as low as 0.02 μM for COX inhibition
AntimicrobialEffective against multiple bacterial and fungal strains

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic potential:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains by disrupting nucleic acid synthesis or cell membrane integrity.

Case Studies

  • Anti-inflammatory Efficacy : A study published in Frontiers in Chemistry highlighted superior COX inhibitory activity of pyrazole derivatives compared to established drugs.
  • Antimicrobial Screening : Research detailed in MDPI showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Studies indicate that similar compounds can induce apoptosis in cancer cell lines through various pathways:

  • Activation of caspases.
  • Modulation of apoptotic proteins.

Table: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryIC50 values as low as 0.02 μM for COX inhibition
AntimicrobialEffective against multiple bacterial and fungal strains
AntitumorInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]Pyrimidinone Derivatives

2-[1-(4-Fluorophenyl)-4-Oxo-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl]-N-(2-Methoxyphenyl)Acetamide ()
  • Structural Differences : The phenyl group at position 1 is substituted with fluorine (4-fluorophenyl), and the acetamide is linked to a 2-methoxyphenyl group.
  • Impact: The 4-fluorophenyl group may enhance binding affinity via electron-withdrawing effects but could reduce solubility compared to the unsubstituted phenyl in the target compound .
Example 83 ()
  • Structure: Contains a chromen-4-one moiety fused with the pyrazolo[3,4-d]pyrimidinone core and a dimethylamino-isopropoxy-phenyl group.
  • The dimethylamino-isopropoxy-phenyl group enhances solubility but may introduce steric hindrance during target binding .

Heterocyclic Acetamide Derivatives

N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide ()
  • Structural Differences: Replaces the pyrazolo[3,4-d]pyrimidinone core with a quinazoline dione and uses a 2,4-dichlorophenyl-methyl acetamide group.
  • Impact :
    • The quinazoline dione core is more electron-deficient, favoring interactions with hydrophobic enzyme pockets.
    • Chlorine substituents increase electronegativity and binding affinity but may elevate toxicity risks compared to the target compound’s dimethylphenyl group .
Pyrimido[4,5-d]Pyrimidinone Derivatives ()
  • Example : Compounds with methoxy and methylpiperazine substituents.
  • Impact: Methylpiperazine improves water solubility and pharmacokinetics, a feature absent in the target compound’s structure .

Agrochemical Acetamides ()

Thenylchlor (2-Chloro-N-(2,6-Dimethylphenyl)-N-((3-Methoxy-2-Thienyl)Methyl)Acetamide)
  • Structural Differences : Contains a thienyl-methyl group and dual chloro/dimethylphenyl substitution.
  • Chlorine atoms enhance environmental persistence, a trait undesirable in drugs but advantageous in agrochemicals .

Key Comparative Data Table

Compound Core Structure Key Substituents Solubility Bioactivity Hypothesis
Target Compound Pyrazolo[3,4-d]pyrimidinone 2,4-Dimethylphenyl acetamide Moderate Kinase inhibition
4-Fluorophenyl Analog () Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl; 2-methoxyphenyl acetamide Low Enhanced target affinity
Quinazoline Dione () Quinazoline dione 2,4-Dichlorophenyl-methyl acetamide Low Enzyme inhibition (e.g., DHFR)
Thenylchlor () Chloroacetamide Thienyl-methyl; 2,6-dimethylphenyl Very low Herbicidal activity

Q & A

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodology :
  • Xenograft Models : Administer 10 mg/kg (oral) daily to nude mice bearing EGFR-driven tumors. Monitor tumor volume reduction via caliper measurements .
  • Toxicokinetics : Plasma concentration-time profiles (Cₘₐₓ = 1.2 µg/mL at 2 h) and half-life (t₁/₂ = 4.5 h) guide dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.